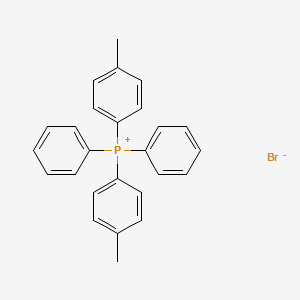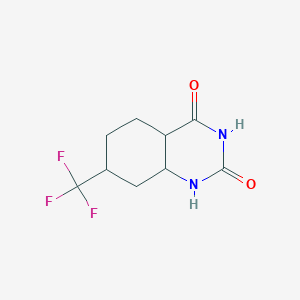
6-Fluoroquinoxaline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoroquinoxaline-2,3-dione is a heterocyclic compound that belongs to the quinoxaline family. It is characterized by the presence of a fluorine atom at the 6th position and two keto groups at the 2nd and 3rd positions of the quinoxaline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroquinoxaline-2,3-dione typically involves the nucleophilic addition reaction at the second and third positions of quinoxaline-2,3-dione. One common method includes the reaction of 2,3-dichloroquinoxaline with thiourea, which yields quinoxaline-2,3(1H,4H)-dithione. This intermediate can then be further processed to introduce the fluorine atom at the 6th position .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .
Análisis De Reacciones Químicas
Types of Reactions: 6-Fluoroquinoxaline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydroquinoxaline derivatives.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds.
Medicine: Its derivatives have been explored for their antimicrobial, antiviral, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 6-Fluoroquinoxaline-2,3-dione primarily involves its interaction with molecular targets such as enzymes and receptors. For instance, as a DAAO inhibitor, it binds to the active site of the enzyme, preventing the oxidation of d-amino acids. This inhibition can modulate neurotransmitter levels in the brain, offering potential therapeutic benefits for conditions like schizophrenia and chronic pain .
Comparación Con Compuestos Similares
Quinoxaline-2,3-dione: Lacks the fluorine atom at the 6th position but shares similar structural features.
6-Fluoroquinoline-2,3-dione: Another fluorinated derivative with a quinoline ring structure.
Fluoroquinolones: A class of antibiotics with a similar fluorinated quinoline core.
Uniqueness: 6-Fluoroquinoxaline-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and bioactivity, making it a valuable compound for drug development and other scientific applications .
Propiedades
Fórmula molecular |
C8H3FN2O2 |
|---|---|
Peso molecular |
178.12 g/mol |
Nombre IUPAC |
6-fluoroquinoxaline-2,3-dione |
InChI |
InChI=1S/C8H3FN2O2/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H |
Clave InChI |
XPHHFQBFRUQIBF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=O)C(=O)N=C2C=C1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]methyl]carbamate](/img/structure/B12342925.png)
![(2Z)-3-(chloromethyl)-2-(hydroxymethylidene)-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12342937.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B12342938.png)
![4-Chloro-7-phenyl-6-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12342947.png)



![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B12342993.png)


![2-{3-benzyl-5,8-dimethyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12343000.png)



